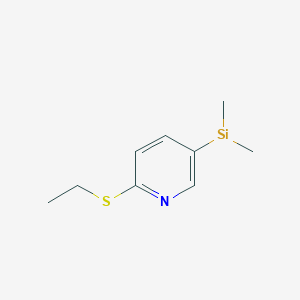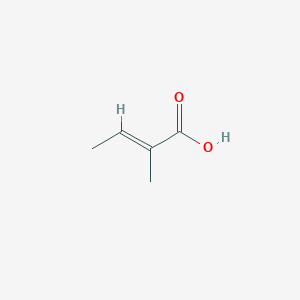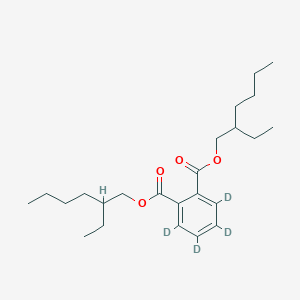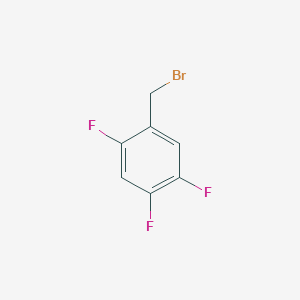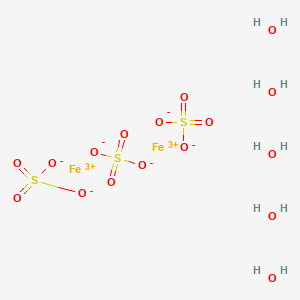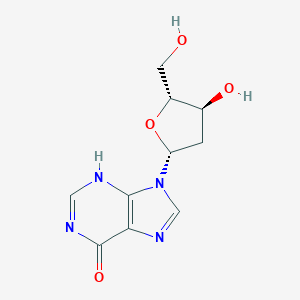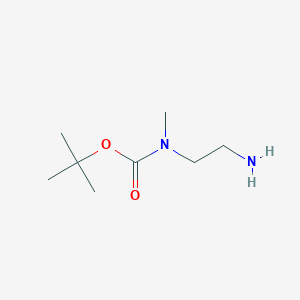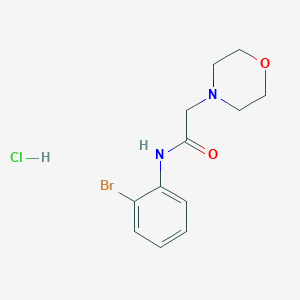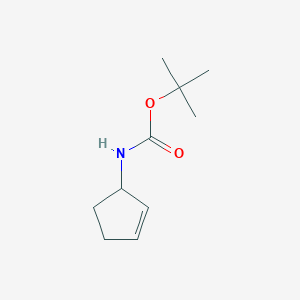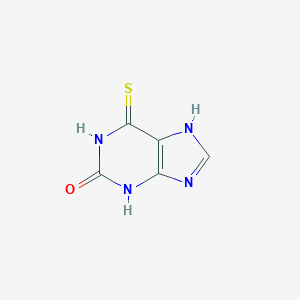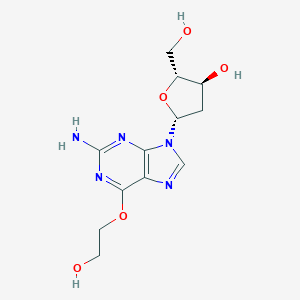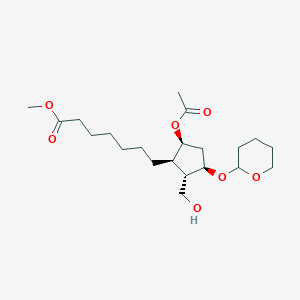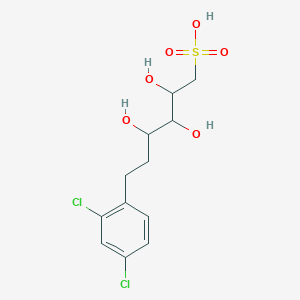
6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid, also known as Tiron, is a chelating agent that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 290.16 g/mol. Tiron has been found to have a variety of applications in research, including its use as a metal chelator, antioxidant, and radical scavenger. In
作用機序
6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid works by binding to metal ions and removing them from solution. It does this by forming stable complexes with the metal ions, which are then removed from the system through precipitation or filtration. 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid also works as an antioxidant by donating electrons to free radicals, neutralizing their harmful effects. Finally, 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid acts as a radical scavenger by reacting with free radicals and preventing them from causing damage to cells.
Biochemical and Physiological Effects:
6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid has been found to have a variety of biochemical and physiological effects. It has been shown to protect cells from oxidative stress, reduce inflammation, and prevent cell death. 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid has also been found to have neuroprotective effects, and has been shown to protect against the damage caused by ischemia and reperfusion injury. Additionally, 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid has been found to have anti-cancer properties, and has been shown to inhibit the growth of cancer cells.
実験室実験の利点と制限
One of the main advantages of using 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid in lab experiments is its ability to chelate metal ions. This makes it a useful tool for studying the effects of metal ions on biological systems. Additionally, 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid is relatively inexpensive and easy to obtain, making it a cost-effective choice for many experiments. However, one limitation of using 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid is that it can interfere with other chelating agents, making it difficult to use in conjunction with other compounds. Additionally, 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid can be toxic at high concentrations, so care must be taken when handling and using it in experiments.
将来の方向性
There are many potential future directions for research involving 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid. One area of interest is the use of 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid as a potential therapeutic agent for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid could be used to develop new treatments for metal toxicity and oxidative stress. Finally, further research could be done to investigate the mechanisms of action of 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid, and to identify new applications for this versatile compound.
Conclusion:
In conclusion, 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid, or 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid, is a chelating agent that has a variety of applications in scientific research. It is a useful tool for studying the effects of metal ions on biological systems, and has been found to have antioxidant and radical scavenging properties. 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid has a variety of biochemical and physiological effects, and has potential applications in the development of new therapies for a variety of diseases. While there are some limitations to using 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid in lab experiments, its versatility and low cost make it a valuable tool for many researchers.
合成法
6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid can be synthesized through a simple reaction between 2,4-dichlorophenol and hexanedioic acid. The reaction takes place in the presence of sodium hydroxide and sulfuric acid, and the resulting product is then purified through recrystallization. The chemical structure of 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid is shown below:
科学的研究の応用
6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid has been widely used in scientific research due to its ability to chelate metal ions. It has been used to study the effects of metal ions on biological systems, as well as to investigate the mechanisms of metal toxicity. 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid has also been found to have antioxidant properties, and has been used to study the effects of oxidative stress on cells. Additionally, 6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid has been used as a radical scavenger, and has been found to be effective in protecting cells from damage caused by free radicals.
特性
CAS番号 |
141240-46-2 |
|---|---|
製品名 |
6-(2,4-Dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid |
分子式 |
C12H16Cl2O6S |
分子量 |
359.2 g/mol |
IUPAC名 |
6-(2,4-dichlorophenyl)-2,3,4-trihydroxyhexane-1-sulfonic acid |
InChI |
InChI=1S/C12H16Cl2O6S/c13-8-3-1-7(9(14)5-8)2-4-10(15)12(17)11(16)6-21(18,19)20/h1,3,5,10-12,15-17H,2,4,6H2,(H,18,19,20) |
InChIキー |
RZHBRWSVUJWTRD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(C(C(CS(=O)(=O)O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(C(C(CS(=O)(=O)O)O)O)O |
同義語 |
6-(2,4-dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid 6-(2,4-dichlorophenyl)-2,3,4-trihydroxyhexanesulfonic acid, monosodium salt DCPTHS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)
